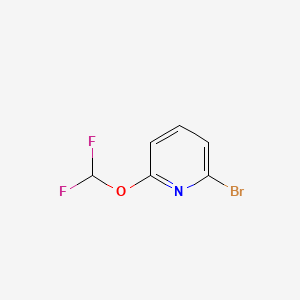

2-Bromo-6-(difluoromethoxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVQVOFMUFBKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744652 | |

| Record name | 2-Bromo-6-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214345-40-0 | |

| Record name | 2-Bromo-6-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-(difluoromethoxy)pyridine: A Key Building Block in Modern Drug Discovery

Introduction: Defining a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. The difluoromethoxy (-OCHF₂) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, or even amide functionalities. It can improve metabolic stability, modulate lipophilicity and pKa, and enhance membrane permeability, thereby positively influencing the pharmacokinetic profile of a drug candidate.

This guide focuses on 2-Bromo-6-(difluoromethoxy)pyridine , a key heterocyclic building block that masterfully combines the advantageous properties of the difluoromethoxy group with the versatile reactivity of a brominated pyridine ring. It is crucial to distinguish this compound from its structural isomer, 2-Bromo-6-(difluoromethyl)pyridine, as they possess different chemical properties and synthetic origins.

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth insights into its synthesis, properties, reactivity, and applications, with a particular focus on its emerging role in the field of targeted protein degradation.

Core Compound Identification and Properties

Correctly identifying the target compound is paramount for sourcing and application. The definitive identifier is its CAS (Chemical Abstracts Service) number.

| Property | Value | Source(s) |

| Chemical Name | This compound | [CP Lab Safety] |

| CAS Number | 1214345-40-0 | [CP Lab Safety] |

| Molecular Formula | C₆H₄BrF₂NO | [CP Lab Safety] |

| Molecular Weight | 224.00 g/mol | [CP Lab Safety] |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| SMILES | FC(F)OC1=CC=CC(Br)=N1 | [BLD Pharm] |

| InChI Key | Not readily available | - |

Synthesis of this compound: A Strategic Two-Step Approach

The overall workflow is as follows:

-

Step 1: Nucleophilic aromatic substitution on 2,6-dibromopyridine to generate the key intermediate, 2-Bromo-6-hydroxypyridine.

-

Step 2: O-difluoromethylation of the resulting hydroxyl group to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Bromo-6-hydroxypyridine (CAS 27992-32-1)

This protocol is adapted from established procedures for the selective mono-hydroxylation of dihalogenated pyridines. [ChemicalBook] The causality for this reaction lies in the ability of a bulky alkoxide base (potassium tert-butoxide) in its corresponding alcohol solvent to facilitate a nucleophilic substitution of one bromine atom.

-

Materials:

-

2,6-Dibromopyridine

-

Potassium tert-butoxide (KOtBu)

-

tert-Butanol (t-BuOH), redistilled

-

Chloroform (CHCl₃)

-

3N Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dibromopyridine (1.0 eq), potassium tert-butoxide (10 eq), and redistilled tert-butanol.

-

Heat the reaction mixture to reflux and maintain overnight. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Carefully add an ice-water mixture to the residue. Extract the aqueous layer with chloroform (2x) to remove any unreacted starting material.

-

Acidify the aqueous layer with 3N HCl to a pH of ~3-4.

-

Extract the acidified aqueous layer with chloroform (2x).

-

Combine the organic phases from the second extraction, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 2-Bromo-6-hydroxypyridine, typically as a white solid. [ChemicalBook]

-

Step 2: O-Difluoromethylation of 2-Bromo-6-hydroxypyridine

The introduction of the difluoromethoxy group is the key transformation. Several reagents and methods exist for this purpose, and the choice often depends on available equipment and scale. [Chemical Society Reviews] A common and historically significant method involves reaction with a difluorocarbene precursor like chlorodifluoromethane (Freon-22). More modern methods offer milder conditions. [ACS Publications]

-

Materials:

-

2-Bromo-6-hydroxypyridine

-

A suitable base (e.g., Potassium Carbonate, K₂CO₃; Sodium Hydride, NaH)

-

A suitable solvent (e.g., DMF, Acetonitrile)

-

Difluoromethylating agent (e.g., Chlorodifluoromethane gas, Bromodifluoromethyl)trimethylsilane (TMSCF₂Br))

-

-

Representative Procedure (using Chlorodifluoromethane):

-

Causality: This reaction proceeds via the deprotonation of the hydroxypyridine to form a pyridinolate anion, which then acts as a nucleophile to attack the difluorocarbene (:CF₂) generated in situ from the difluoromethylating agent.

-

To a solution of 2-Bromo-6-hydroxypyridine (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (2.0-3.0 eq).

-

Stir the suspension at an elevated temperature (e.g., 80-100 °C).

-

Bubble chlorodifluoromethane gas through the reaction mixture for several hours. Note: This operation must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, pour into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

-

Reactivity and Synthetic Utility

This compound is a bifunctional building block, offering two distinct points for chemical modification. This dual reactivity is the cornerstone of its utility in constructing complex molecules. [Benchchem]

-

The Carbon-Bromine Bond: The bromine atom at the 2-position is a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.

-

The Difluoromethoxy Group: This group is generally stable under many reaction conditions. Its primary role is to impart desirable physicochemical properties to the final molecule.

Caption: Key cross-coupling reactions utilizing the bromo-handle.

This reactivity makes the compound an ideal scaffold for building libraries of diverse molecules for screening in drug and agrochemical discovery programs.

Application in Targeted Protein Degradation

A prominent and cutting-edge application of this compound is as a building block for PROTACs (Proteolysis-Targeting Chimeras) . [CP Lab Safety] PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. [Google Patents]

A PROTAC molecule generally consists of three components:

-

A ligand that binds to the target protein (Warhead).

-

A ligand that binds to an E3 ligase (e.g., Cereblon or VHL).

-

A chemical linker that connects the two ligands.

Caption: Role of this compound in PROTAC synthesis.

This compound serves as a valuable precursor, often forming part of the "linker" or being attached to the "warhead" element. The bromine atom is used to covalently attach this fragment to the rest of the PROTAC molecule during synthesis. The difluoromethoxypyridine moiety itself can contribute to the binding affinity or improve the overall drug-like properties of the final degrader molecule. Patent literature discloses compounds of this type as components in degraders for targets like Nrf2, highlighting their relevance in developing therapies for cancer and other diseases. [Google Patents]

Conclusion

This compound (CAS 1214345-40-0) is a highly valuable and versatile building block for chemical synthesis. Its strategic design, featuring a reactive bromine handle for cross-coupling and a property-enhancing difluoromethoxy group, makes it exceptionally well-suited for the demands of modern drug discovery. As the field of targeted protein degradation continues to expand, the importance of sophisticated, functionalized heterocyclic intermediates like this one will only grow, paving the way for the development of novel therapeutics.

References

-

CP Lab Safety. this compound, min 98%, 100 mg.[Link]

-

Taillefer, M. et al. Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 2021. [Link]

-

Sodeoka, M. et al. Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters, 2021. [Link]

- Google Patents.WO2019060742A1 - Protein degraders and uses thereof.

- Google Patents.WO2024006742A2 - Nrf2 protein degraders.

A Note on Nomenclature: Precision in a Fluorinated World

An In-Depth Technical Guide to 2-Bromo-6-(difluoromethoxy)pyridine: A Versatile Building Block in Modern Chemistry

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the strategic use of this compound. It delves into the compound's core properties, synthetic versatility, and critical role in the advancement of medicinal and materials science.

It is crucial to distinguish This compound (containing a -OCF₂H group) from the structurally similar 2-Bromo-6-(difluoromethyl)pyridine (containing a -CF₂H group). The presence of the oxygen atom in the difluoromethoxy moiety fundamentally alters the electronic and physicochemical properties of the molecule, offering distinct advantages in molecular design that will be explored herein. This guide pertains specifically to the difluoromethoxy derivative.

Section 1: Core Physicochemical and Structural Properties

This compound is a bifunctional halogenated pyridine that serves as a foundational building block in contemporary organic synthesis.[1] Its structure is characterized by a bromine atom at the 2-position and a difluoromethoxy group at the 6-position of an electron-deficient pyridine ring.[1] This unique arrangement provides a versatile scaffold for constructing complex molecules.[1]

| Property | Value | Source |

| CAS Number | 1214345-40-0 | [2][3][4] |

| Molecular Formula | C₆H₄BrF₂NO | [2][3] |

| Molecular Weight | 224.00 g/mol | [2][3] |

| MDL Number | MFCD13185843 | [2][4] |

| Canonical SMILES | C1=CC(=NC(=C1)Br)OC(F)F | [3] |

| InChI Key | REVQVOFMUFBKSM-UHFFFAOYSA-N | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

The molecule's power lies in the interplay of its substituents. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atoms makes the ring electron-deficient, while the bromine atom provides a reactive handle for a multitude of transformations.

Section 2: The Synthetic Powerhouse: A Tale of Two Reactive Sites

The synthetic utility of this compound stems from its two distinct, orthogonally reactive functional groups. This bifunctionality allows for sequential, controlled modifications, enabling the construction of complex molecular architectures from a single, versatile starting material.

The C2-Bromine: A Gateway for Cross-Coupling Chemistry

The carbon-bromine bond at the 2-position is a well-established and reliable functional group for a wide array of transition-metal-catalyzed cross-coupling reactions.[1] This versatility allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.

Causality in Catalyst Selection: The choice of catalyst and ligand is paramount for successful cross-coupling with 2-bromopyridine substrates. The pyridine nitrogen can coordinate to the palladium center, potentially forming inactive catalytic species.[5] To mitigate this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed. These ligands sterically shield the palladium, preventing inhibitory coordination by the substrate's nitrogen atom and promoting the desired catalytic cycle.[5]

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Forges C-C bonds with boronic acids/esters.

-

Buchwald-Hartwig Amination: Forms C-N bonds with amines.

-

Sonogashira Coupling: Creates C-C bonds with terminal alkynes.[1]

-

Heck Coupling: Forms C-C bonds with alkenes.[6]

Caption: Versatility of the C-Br bond in cross-coupling reactions.

The 6-Difluoromethoxy Group: A Strategic Tool for Drug Design

The difluoromethoxy (-OCF₂H) group is not merely a placeholder; it is a strategic element used to enhance the pharmaceutical properties of a molecule.[1][7] Its incorporation can lead to improved metabolic stability, enhanced membrane permeability, and favorable changes to a drug candidate's pharmacokinetic profile.[1]

The Bioisostere Concept: The -OCF₂H group is a valuable bioisostere, meaning it can replace other functional groups without significantly altering the molecule's shape, yet providing substantial benefits.[1]

-

Metabolic Blocking: It serves as a metabolically stable replacement for a methoxy group (-OCH₃), which is prone to O-demethylation. This substitution can block a common metabolic pathway, thereby increasing the drug's half-life.[7]

-

Mimicking H-Bond Donors: While lipophilic, the hydrogen atom on the -OCF₂H group can act as a weak hydrogen bond donor. This allows it to mimic the functionality of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, which are common pharmacophores, while being more resistant to metabolic breakdown.[7][8]

-

Lipophilicity Modulation: The group offers a nuanced way to fine-tune a molecule's lipophilicity (logP), a critical factor for absorption and distribution. Its effect is often intermediate between the more common methoxy and trifluoromethoxy groups, providing precise control for optimizing membrane permeability.[7][9]

Section 3: Synthesis and Mechanistic Considerations

A likely synthetic route would involve the difluoromethoxylation of a suitable precursor, such as 2-Bromo-6-hydroxypyridine.

Caption: Plausible synthetic pathway to the target compound.

Mechanistic Rationale: The reaction likely proceeds via a nucleophilic substitution mechanism. The basic conditions deprotonate the hydroxyl group of 2-Bromo-6-hydroxypyridine, forming a pyridinoxide anion. This potent nucleophile can then attack a difluoromethyl source. Alternatively, copper-mediated cross-coupling reactions using reagents like ethyl bromodifluoroacetate are known for functionalizing pyridines, though these can present thermal stability hazards that must be carefully managed.[11]

Section 4: Analytical and Quality Control Protocols

Ensuring the identity and purity of this compound is critical for its successful application in synthesis and screening. A combination of standard analytical techniques should be employed.

Self-Validating Protocol: HPLC-MS for Purity and Identity Confirmation This protocol combines chromatographic separation with mass detection, providing a robust, self-validating system where retention time confirms the presence of the main component and the mass-to-charge ratio confirms its molecular weight.

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure sharp peak shapes by protonating the pyridine nitrogen. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for eluting the compound. |

| Gradient | 5% to 95% B over 15 minutes | A broad gradient ensures elution of the target compound and any potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| UV Detection | 254 nm and 280 nm | Pyridine-containing aromatic systems typically absorb in this UV range. |

| MS Detector | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for this molecule. The pyridine nitrogen is readily protonated in positive mode. |

| Expected m/z | 223.95 / 225.95 ([M+H]⁺) | Corresponds to the calculated mass for the two major bromine isotopes (⁷⁹Br and ⁸¹Br), providing definitive identity confirmation. |

Section 5: Applications in Research and Development

Medicinal Chemistry & Drug Discovery

The primary application of this compound is in the synthesis of complex molecules for the pharmaceutical industry.[1] Its bifunctional nature allows it to be used as a core scaffold for building libraries of diverse derivatives for biological screening.[1] The pyridine core is a well-known "privileged scaffold" found in numerous approved drugs, particularly kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond in the ATP-binding site.[12] The strategic placement of the difluoromethoxy group allows chemists to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug candidates.[7]

Agrochemicals and Materials Science

The unique properties conferred by the difluoromethoxy group are also highly valuable in agrochemical design.[1] Furthermore, its utility extends to materials science. The specific electronic characteristics can be exploited in the development of novel organic materials with tailored optical or electronic properties, such as those used in organic light-emitting diodes (OLEDs).[1]

Conclusion

This compound is more than a simple chemical intermediate; it is a highly versatile and strategically designed building block. Its dual reactive sites, combined with the beneficial physicochemical properties imparted by the difluoromethoxy group, provide researchers and drug developers with a powerful tool for innovation. A thorough understanding of its reactivity, synthetic pathways, and the causal principles behind its application is essential for harnessing its full potential in the creation of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Center for Biotechnology Information. [Link]

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. [Link]

-

This compound (CAS 1214345-40-0). Aribo Biotechnology. [Link]

-

This compound. Acros Pharmatech. [Link]

-

This compound. Dayang Chem. [Link]

-

This compound (CAS 1214345-40-0). AA BLOCKS. [Link]

-

Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. ACS Publications. [Link]

-

Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Royal Society of Chemistry. [Link]

-

2-Bromopyridine. Wikipedia. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1214345-40-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [acrospharma.co.kr]

- 4. arctomsci.com [arctomsci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 10. Page loading... [wap.guidechem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-Bromo-6-(difluoromethoxy)pyridine and Its Structural Analogs for Advanced Research

Introduction: In the landscape of modern drug discovery and materials science, fluorinated organic molecules have become indispensable building blocks. The strategic incorporation of fluorine can dramatically alter a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This guide focuses on 2-Bromo-6-(difluoromethoxy)pyridine, a halogenated pyridine derivative of significant interest. Due to the limited availability of direct experimental data for this specific compound, this guide provides a comprehensive analysis of its core properties by examining closely related, well-characterized structural analogs: 2-Bromo-6-(difluoromethyl)pyridine and 2-Bromo-6-methoxypyridine . By understanding these analogs, researchers can infer the probable characteristics and synthetic strategies for the title compound, enabling further exploration in medicinal and agrochemical research.

Part 1: Physicochemical Properties of Key Analogs

A comparative analysis of structural analogs is a cornerstone of predictive chemical synthesis and property assessment. The data presented below for 2-Bromo-6-(difluoromethyl)pyridine and 2-Bromo-6-methoxypyridine provides a foundational understanding of how the substitution at the 6-position of the 2-bromopyridine scaffold influences its physical properties.

Table 1: Comparative Physical Properties of Structural Analogs

| Property | 2-Bromo-6-(difluoromethyl)pyridine | 2-Bromo-6-methoxypyridine |

| CAS Number | 872365-91-8[1][2][3][4] | 40473-07-2[5][6] |

| Molecular Formula | C₆H₄BrF₂N[1][2][3] | C₆H₆BrNO[5][6] |

| Molecular Weight | 208.00 g/mol [1][3] | 188.02 g/mol [5][6] |

| Appearance | Colorless to light yellow liquid[1][2] | Colorless to dark yellow liquid[7] |

| Density | 1.703 g/mL at 25 °C[1][2][3] | 1.53 g/mL at 25 °C[5][7] |

| Boiling Point | Not specified | 206 °C (lit.)[5][7] |

| Refractive Index | n20/D 1.520[1][2][3] | n20/D 1.559 (lit.)[5] |

| Flash Point | 110 °C[1][2][3] | 104.4 °C (closed cup)[5] |

| Storage Temperature | 2-8°C[1][2][3] | Not specified |

Analysis and Extrapolation: The data indicates that the difluoromethyl analog is denser than its methoxy counterpart. It is plausible to predict that this compound would have a density intermediate to or slightly higher than the difluoromethyl analog due to the added oxygen atom. The boiling point is expected to be influenced by both molecular weight and polarity.

Part 2: Synthesis and Reactivity

The bromine atom at the 2-position of the pyridine ring is a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions. The difluoromethoxy group is a bioisostere of other functionalities and is known to enhance metabolic stability.

Established Synthesis of an Analog: 2-Bromo-6-(difluoromethyl)pyridine

The synthesis of 2-Bromo-6-(difluoromethyl)pyridine is well-documented and typically proceeds from 6-bromopyridine-2-carbaldehyde. This transformation provides a reliable protocol that could be adapted for related structures.

Experimental Protocol: Preparation of 2-Bromo-6-(difluoromethyl)pyridine [1]

-

Step 1: Reaction Setup

-

A solution of 6-bromopyridine-2-carbaldehyde (2.10 g, 11.29 mmol) in dichloromethane (20 mL) is prepared in a reaction vessel.

-

The solution is cooled to 0 °C in an ice bath.

-

-

Step 2: Fluorination

-

Diethylamino sulfur trifluoride (DAST) (1.94 mL, 14.68 mmol) is added slowly to the cooled solution.

-

The reaction mixture is allowed to warm gradually to room temperature and is stirred for 18 hours. The causality here is that DAST is a nucleophilic fluorinating agent that converts the aldehyde to a difluoromethyl group. The reaction is started at a low temperature to control the initial exothermic reaction.

-

-

Step 3: Workup and Extraction

-

Upon completion, the reaction mixture is carefully poured into a pre-cooled saturated sodium bicarbonate solution (300 mL) to quench the reaction and neutralize acidic byproducts.

-

The product is extracted with ethyl acetate (2 x 120 mL). The combined organic phases are washed sequentially with saturated sodium bicarbonate solution (80 mL) and brine (2 x 50 mL) to remove impurities.

-

-

Step 4: Isolation and Characterization

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of 2-Bromo-6-(difluoromethyl)pyridine.

Part 3: Spectroscopic Data of an Analog

¹H NMR Data for 2-Bromo-6-(difluoromethyl)pyridine: (300 MHz, CDCl₃)[1]

-

δ 7.75-7.70 (m, 1H)

-

δ 7.65-7.60 (m, 2H)

-

δ 6.60 (t, J = 55.1 Hz, 1H)

The characteristic triplet at 6.60 ppm with a large coupling constant (J = 55.1 Hz) is indicative of the proton of the difluoromethyl group being coupled to the two fluorine atoms.

Part 4: Reactivity and Potential Applications

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[8] The introduction of a difluoromethoxy group can enhance drug-like properties.

Diagram: Core Chemical Scaffold and Reaction Sites

Caption: Key reactive and modulatory sites of the target compound.

2-Bromo-6-substituted pyridines are valuable intermediates. The bromine atom serves as a leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functionalities.[8] This versatility makes these compounds key building blocks for creating libraries of novel molecules for screening in drug discovery programs.[9]

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety profiles of its analogs provide essential guidance.

Hazard Profile for 2-Bromo-6-(difluoromethyl)pyridine: [2][3]

-

Hazard Statements: Toxic if swallowed (H301), Causes skin irritation (H315), Causes serious eye irritation (H319).[2][3]

-

Precautionary Statements: P301 + P310 + P330 (If swallowed: Immediately call a POISON CENTER/doctor. Rinse mouth), P302 + P352 (If on skin: Wash with plenty of soap and water), P305 + P351 + P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][3]

Researchers should handle this class of compounds with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.

Conclusion

This compound represents a promising but currently under-characterized building block for chemical synthesis. By leveraging the detailed experimental data from its close structural analogs, 2-Bromo-6-(difluoromethyl)pyridine and 2-Bromo-6-methoxypyridine, researchers are well-equipped to develop synthetic routes and anticipate the physicochemical properties of the target compound. This analog-based approach is a powerful, scientifically-grounded strategy for navigating the frontiers of chemical research and accelerating the discovery of new molecules with potential therapeutic or industrial applications.

References

-

PubChem. (n.d.). 2-Bromo-6-methoxypyridine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Applications of 2-Bromo-6-methoxypyridine. Retrieved from [Link]

Sources

- 1. 2-Bromo-6-(difluoromethyl)pyridine CAS#: 872365-91-8 [chemicalbook.com]

- 2. 2-Bromo-6-(difluoromethyl)pyridine | 872365-91-8 [amp.chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-Bromo-6-difluoromethylpyridine [shykchem.com]

- 5. 2-ブロモ-6-メトキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Bromo-6-methoxypyridine | C6H6BrNO | CID 256810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. rsc.org [rsc.org]

- 9. arborpharmchem.com [arborpharmchem.com]

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-6-(difluoromethoxy)pyridine

Distribution: For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of a viable synthetic pathway for 2-Bromo-6-(difluoromethoxy)pyridine, a valuable building block in medicinal chemistry and agrochemical research. The difluoromethoxy group is a key structural motif known to enhance metabolic stability, lipophilicity, and binding affinity of molecules. This document outlines a strategic approach starting from the readily available 2-amino-6-methylpyridine, detailing the necessary transformations, and providing insights into the chemical principles and experimental considerations for each step.

Strategic Overview: A Convergent Synthetic Approach

The synthesis of this compound from 2-amino-6-methylpyridine is a multi-step process. A robust and efficient strategy involves the preparation of a key intermediate, 2-bromo-6-hydroxypyridine, which then undergoes difluoromethoxylation. This guide will detail a primary synthetic route for this intermediate starting from 2-amino-6-methylpyridine and also present a well-documented alternative pathway to ensure a high probability of success in the laboratory.

The overall synthetic strategy is depicted below:

Caption: Overall synthetic workflow.

Part A: Synthesis of the Key Intermediate: 2-Bromo-6-hydroxypyridine

The primary challenge in this synthesis is the efficient formation of 2-bromo-6-hydroxypyridine from the starting material. We will explore a linear sequence and a practical alternative.

Route 1: From 2-Amino-6-methylpyridine

This route leverages the starting material specified in the topic.

Step 1: Sandmeyer Reaction: Diazotization and Bromination of 2-Amino-6-methylpyridine

The initial step involves the conversion of the amino group of 2-amino-6-methylpyridine to a bromo group via the Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst.[1][2]

Caption: Conversion of 2-amino-6-methylpyridine to 2-bromo-6-methylpyridine.

Experimental Protocol: Synthesis of 2-bromo-6-methylpyridine

-

Materials: 2-amino-6-methylpyridine, 48% Hydrobromic acid (HBr), Sodium nitrite (NaNO₂), Copper(I) bromide (CuBr), Diethyl ether, Sodium hydroxide (NaOH).

-

Procedure:

-

In a well-ventilated fume hood, dissolve 2-amino-6-methylpyridine (1.0 eq) in 48% HBr.

-

Cool the solution to 0 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0 °C to ensure complete diazotization.

-

In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Basify the mixture with a cold aqueous solution of NaOH to pH > 10.

-

Extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-6-methylpyridine.

-

| Reagent | Molar Eq. |

| 2-amino-6-methylpyridine | 1.0 |

| 48% HBr | Excess |

| Sodium nitrite | 1.1 |

| Copper(I) bromide | 1.2 |

Step 2: Oxidation of the Methyl Group to a Carboxylic Acid

The methyl group of 2-bromo-6-methylpyridine can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄). This transformation yields 2-bromo-6-picolinic acid.

Caption: Oxidation of 2-bromo-6-methylpyridine.

Experimental Protocol: Synthesis of 2-bromo-6-picolinic acid

-

Materials: 2-bromo-6-methylpyridine, Potassium permanganate (KMnO₄), Water, Sulfuric acid (H₂SO₄).

-

Procedure:

-

Suspend 2-bromo-6-methylpyridine (1.0 eq) in water.

-

Heat the mixture to reflux.

-

Slowly add a solution of KMnO₄ (3.0 eq) in water portion-wise over several hours.

-

Continue refluxing until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated H₂SO₄ to a pH of approximately 3-4.

-

The product, 2-bromo-6-picolinic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry.

-

| Reagent | Molar Eq. |

| 2-bromo-6-methylpyridine | 1.0 |

| Potassium permanganate | 3.0 |

Step 3: Conversion of 2-Bromo-6-picolinic Acid to 2-Bromo-6-hydroxypyridine

The direct conversion of a picolinic acid to a hydroxypyridine is not a standard named reaction and can be challenging. Several multi-step approaches could be considered, such as a Curtius rearrangement to an amine followed by diazotization and hydrolysis.[2][3][4][5][6] However, a more direct and often more efficient strategy is to utilize an alternative synthesis for this key intermediate.

Route 2: An Alternative and Validated Synthesis of 2-Bromo-6-hydroxypyridine

A well-documented and reliable method to produce 2-bromo-6-hydroxypyridine is through the nucleophilic substitution of 2,6-dibromopyridine.[7]

Caption: Alternative synthesis of 2-bromo-6-hydroxypyridine.

Experimental Protocol: Synthesis of 2-bromo-6-hydroxypyridine from 2,6-dibromopyridine

-

Materials: 2,6-dibromopyridine, Potassium hydroxide (KOH), Water.

-

Procedure:

-

In a pressure vessel, combine 2,6-dibromopyridine (1.0 eq) and a concentrated aqueous solution of KOH (3.0 eq).

-

Seal the vessel and heat the mixture to 150-160 °C for 12-16 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with a strong acid (e.g., HCl) to a pH of approximately 5-6.

-

The product, 2-bromo-6-hydroxypyridine, will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry.

-

| Reagent | Molar Eq. |

| 2,6-dibromopyridine | 1.0 |

| Potassium hydroxide | 3.0 |

Part B: Difluoromethoxylation of 2-Bromo-6-hydroxypyridine

The final step is the introduction of the difluoromethoxy group onto the hydroxyl group of 2-bromo-6-hydroxypyridine. This can be effectively achieved using a difluorocarbene precursor, such as sodium chlorodifluoroacetate.

Step 4: O-Difluoromethylation

The reaction proceeds by the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene (:CF₂). This highly electrophilic species is then trapped by the phenoxide (in this case, pyridinoxide) formed in situ from 2-bromo-6-hydroxypyridine and a base.

Caption: Final difluoromethoxylation step.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-bromo-6-hydroxypyridine, Sodium chlorodifluoroacetate, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 2-bromo-6-hydroxypyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium chlorodifluoroacetate (2.5 eq) to the mixture.

-

Heat the reaction to 100-110 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

| Reagent | Molar Eq. |

| 2-bromo-6-hydroxypyridine | 1.0 |

| Potassium carbonate | 2.0 |

| Sodium chlorodifluoroacetate | 2.5 |

Conclusion

This guide outlines a comprehensive and practical approach for the synthesis of this compound from 2-amino-6-methylpyridine. By detailing both a linear synthetic route and a more robust alternative for the key intermediate, 2-bromo-6-hydroxypyridine, researchers are equipped with the necessary information to undertake this synthesis with a high degree of confidence. The provided experimental protocols and insights into the underlying chemical principles serve as a valuable resource for scientists in the fields of drug discovery and materials science.

References

-

Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. PMC - NIH. [Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]

-

Hunsdiecker reaction. Wikipedia. [Link]

-

Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). [Link]

-

Hammick reaction. Wikipedia. [Link]

-

Cas 19621-92-2,6-Hydroxypicolinic acid. LookChem. [Link]

-

Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds | Request PDF. ResearchGate. [Link]

-

Hunsdiecker Reaction. BYJU'S. [Link]

-

The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. NIH. [Link]

-

Hunsdiecker Reaction. Organic Chemistry Portal. [Link]

-

Curtius rearrangement. Wikipedia. [Link]

-

The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]

-

Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]

-

Curtius Rearrangement. Chemistry Steps. [Link]

-

2-bromopyridine. Organic Syntheses Procedure. [Link]

- Process for the preparation of 2-hydroxypyridine or quinoline compounds.

-

2-Bromopyridine. Wikipedia. [Link]

-

2-Bromopyridine-3-carboxylic acid. PMC - NIH. [Link]

-

(PDF) 2-Bromo-3-hydroxy-6-methylpyridine. ResearchGate. [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. [Link]

-

Rate of Decarboxylation of pyridinecarboxylic acids [closed]. Chemistry Stack Exchange. [Link]

- Preparation method of 6-bromine-2-pyridine methyl formate.

-

How to synthesis 2-bromo pyridine?. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 7. 2-Bromo-6-hydroxypyridine | 27992-32-1 [chemicalbook.com]

2-Bromo-6-(difluoromethoxy)pyridine safety data sheet

Disposal of this compound and its containers must be handled as hazardous waste. All disposal practices must comply with federal, state, and local regulations. Do not allow the material to enter drains or the environment. [6][9]

References

-

Autech Industry Co.,Limited. (n.d.). 2-Bromo-6-difluoromethylpyridine. Retrieved from [Link]

Sources

- 1. 2-Bromo-6-(difluoromethyl)pyridine CAS#: 872365-91-8 [m.chemicalbook.com]

- 2. 2-Bromo-6-(difluoromethyl)pyridine | 872365-91-8 [amp.chemicalbook.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

2-Bromo-6-(difluoromethoxy)pyridine NMR spectral data

An In-Depth Technical Guide to the Predicted NMR Spectral Data of 2-Bromo-6-(difluoromethoxy)pyridine

Abstract

This technical guide provides a comprehensive, predictive analysis of the ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra for this compound (CAS No. 1214345-40-0). As a key building block in modern medicinal chemistry and drug development, understanding its structural and electronic properties is paramount.[1][2] This document, designed for researchers and drug development professionals, moves beyond simple data reporting to explain the causal relationships between the molecule's structure and its expected spectral features. It offers predicted chemical shifts and coupling constants, a detailed experimental protocol for data acquisition, and a foundational understanding of the principles governing the NMR of fluorinated heterocyclic compounds.

Introduction to this compound

This compound is a halogenated and fluorinated pyridine derivative. The pyridine ring provides a core scaffold common in many pharmaceuticals, while the bromo- and difluoromethoxy- substituents offer versatile handles for synthetic modification and modulation of physicochemical properties such as lipophilicity and metabolic stability. The difluoromethoxy group (-OCF₂H) is a bioisostere of hydroxyl or methoxy groups, often introduced to improve a drug candidate's metabolic profile and binding affinity.

Accurate structural elucidation via NMR is critical for quality control and for understanding the electronic environment of the molecule, which influences its reactivity and biological interactions.

Molecular Structure

The structure of this compound, with IUPAC numbering for NMR assignment, is presented below.

Caption: Recommended workflow for NMR data acquisition and analysis.

Methodology Details

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good dissolving power and minimal interference in the ¹H spectrum.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra (δ = 0.00 ppm).

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H Spectrum:

-

Pulse Angle: 30 degrees.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 32.

-

-

¹³C Spectrum (Proton Decoupled):

-

Pulse Angle: 30 degrees.

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

¹⁹F Spectrum:

-

Pulse Angle: 30 degrees.

-

Spectral Width: ~250 ppm.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 64 to 128.

-

Referencing: The chemical shift should be referenced relative to an external standard, typically CFCl₃ (δ = 0.00 ppm).

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase correction and baseline correction to obtain clean spectra.

-

Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm.

-

Integrate the ¹H signals to determine proton ratios.

-

Analyze the chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) for all spectra to assign the signals to the corresponding nuclei in the molecule.

-

Conclusion

This guide provides a robust, theory-grounded framework for understanding and predicting the NMR spectral characteristics of this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR data, highlighted by the characteristic triplet for the -OCH F₂ proton and the -OC F₂ carbon, and the doublet for the fluorine atoms, serve as a reliable benchmark for researchers. By following the detailed experimental protocol, scientists can confidently acquire and interpret the NMR data for this important synthetic building block, ensuring structural integrity and facilitating its application in pharmaceutical research and development.

References

-

The Royal Society of Chemistry. (2015). Electronic Supporting Information for: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

- Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1957. Via Semantic Scholar.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 125.0, C2D6OS, simulated) (Peak List) (NP0351821). Retrieved from [Link]

-

University of California, Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

Sources

A Technical Guide to 2-Bromo-6-(difluoromethoxy)pyridine for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of a Privileged Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl and thiol moieties, offering a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of 2-Bromo-6-(difluoromethoxy)pyridine, a versatile and increasingly important building block that marries the synthetic utility of a bromopyridine with the advantageous properties of the difluoromethoxy group. As a senior application scientist, this document is crafted to provide not only a comprehensive summary of available commercial sources but also to deliver field-proven insights into its synthesis, reactivity, and application, thereby empowering researchers to leverage this reagent to its full potential in their discovery programs.

Physicochemical Properties and Structural Attributes

This compound (CAS Number: 1214345-40-0) is a halogenated pyridine derivative with the molecular formula C₆H₄BrF₂NO and a molecular weight of approximately 224.00 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1214345-40-0 | |

| Molecular Formula | C₆H₄BrF₂NO | |

| Molecular Weight | 224.00 g/mol | |

| Appearance | Typically a solid | Inferred from related compounds |

| Purity | Commonly available in ≥98% purity |

The structure of this compound presents two key reactive centers: the bromine atom at the 2-position and the difluoromethoxy group at the 6-position. The electron-withdrawing nature of the pyridine ring, further enhanced by the difluoromethoxy group, renders the C2-Br bond susceptible to a variety of transformative chemical reactions.

Figure 1: Structure of this compound.

Commercial Availability

A number of chemical suppliers offer this compound, typically on a research to bulk scale. When selecting a supplier, researchers should consider not only the price but also the purity, availability, and the quality of the accompanying technical documentation.

Table 2: Commercial Suppliers of this compound

| Supplier | Product Number | Purity | Availability |

| BLD Pharm | BD119436 | ≥97% | Inquire |

| AiFChem | A524317 | ≥97% | Inquire |

| Chemenu | CM319436 | ≥95% | Inquire |

| CP Lab Safety | - | ≥98% | Inquire |

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, a plausible and efficient synthetic route can be devised based on established methodologies for the difluoromethoxylation of pyridinols. The most likely precursor for this synthesis is 2-Bromo-6-hydroxypyridine.

Proposed Synthetic Pathway: Difluoromethoxylation of 2-Bromo-6-hydroxypyridine

The introduction of the difluoromethoxy group can be achieved through the reaction of a hydroxyl-containing precursor with a suitable difluoromethylating agent. A common and effective method involves the use of sodium chlorodifluoroacetate (ClCF₂COONa) in the presence of a base and a suitable solvent.

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Procedure for Difluoromethoxylation

This protocol is a generalized procedure and may require optimization for the specific substrate.

Materials:

-

2-Bromo-6-hydroxypyridine

-

Sodium chlorodifluoroacetate (ClCF₂COONa)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or another suitable polar apathetic solvent

-

Standard laboratory glassware for inert atmosphere reactions

-

Stirring and heating apparatus

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-6-hydroxypyridine (1.0 eq) and potassium carbonate (2.0-3.0 eq).

-

Add anhydrous DMF to the flask to create a stirrable suspension.

-

Add sodium chlorodifluoroacetate (2.0-3.0 eq) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the C-Br bond, which serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is an excellent electrophilic partner in a variety of palladium- and copper-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the bromopyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.

Figure 3: General scheme for the Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines. This reaction is of paramount importance in the synthesis of arylamines, a common motif in drug candidates.

Figure 4: General scheme for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the pyridine ring in this compound facilitates nucleophilic aromatic substitution (SNAAr) reactions at the 2-position. Strong nucleophiles, such as alkoxides, thiolates, and certain amines, can displace the bromide under suitable reaction conditions.

Applications in Drug Discovery and Medicinal Chemistry

The unique properties conferred by the difluoromethoxy group make this compound a highly attractive building block in drug discovery. The -OCF₂H group can act as a lipophilic hydrogen bond donor and can improve metabolic stability by blocking potential sites of oxidation. Its incorporation into drug candidates can lead to enhanced membrane permeability and a more favorable pharmacokinetic profile.

While specific examples of late-stage drug candidates incorporating the this compound moiety are not extensively documented in publicly available literature, its structural motifs are present in numerous patented compounds within the pharmaceutical industry. Its utility is particularly evident in the synthesis of kinase inhibitors, where the pyridine core can interact with the hinge region of the ATP-binding site, and the bromo and difluoromethoxy groups provide vectors for further functionalization to achieve desired potency and selectivity.

Safety, Handling, and Storage

Hazard Identification (Inferred):

-

Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Handling and Storage:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the supplier-specific Safety Data Sheet for detailed and up-to-date safety information before handling this compound.

Conclusion

This compound has emerged as a valuable and versatile building block for researchers in the pharmaceutical and agrochemical industries. Its unique combination of a reactive bromine handle for diverse chemical transformations and the beneficial properties of the difluoromethoxy group makes it a powerful tool for the synthesis of novel and complex molecules. This guide has provided a comprehensive overview of its commercial availability, a plausible synthetic route, its key reactivity patterns, and its potential applications. By understanding the principles outlined herein, researchers can effectively integrate this promising reagent into their synthetic strategies to accelerate the discovery and development of new chemical entities.

References

An In-Depth Technical Guide to 2-Bromo-6-(difluoromethoxy)pyridine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-(difluoromethoxy)pyridine, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. The document details its chemical structure, IUPAC name, and core properties. A plausible and referenced synthetic route is presented, along with a detailed experimental protocol for a closely related analogue, providing a strong foundation for its laboratory preparation. The guide further explores the strategic importance of the difluoromethoxy group and the bromo substituent, and their collective role in enabling the discovery of novel bioactive molecules. This document serves as a critical resource for researchers leveraging this versatile intermediate in the design and synthesis of next-generation pharmaceuticals and agrochemicals.

Introduction: The Strategic Advantage of Fluorinated Pyridines

The introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Pyridine scaffolds are also prevalent in a vast array of pharmaceuticals, often serving as key pharmacophoric elements that can engage in hydrogen bonding and other critical interactions with biological targets.[1]

This compound emerges as a particularly valuable building block by combining the advantageous features of a pyridine core with two distinct and strategically positioned functional groups: a bromine atom and a difluoromethoxy group. This bifunctional nature allows for sequential and site-selective chemical modifications, making it a versatile intermediate for the construction of complex molecular architectures.

Chemical Identity and Core Properties

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the 2-position and a difluoromethoxy group (-OCHF₂) at the 6-position.

IUPAC Name: this compound

Sources

The Difluoromethoxy Group on a Pyridine Ring: A Technical Guide to Synthesis and Reactivity

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a central theme for optimizing molecular properties.[1] The difluoromethoxy group (-OCF₂H), in particular, has garnered significant attention as a multifaceted modulator of bioactivity and pharmacokinetics.[2] Unlike its trifluoromethoxy (-OCF₃) counterpart, the -OCF₂H group possesses a unique C-H bond polarized by the adjacent fluorine atoms, enabling it to act as a lipophilic hydrogen bond donor.[3][4] This characteristic allows it to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often enhancing metabolic stability without the liabilities associated with free hydroxyls.[1][5]

This guide provides an in-depth exploration of the synthesis and reactivity of pyridines bearing the difluoromethoxy substituent. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the underlying electronic principles governing the reactivity of this important heterocyclic scaffold. We will delve into the causality behind synthetic choices and reaction outcomes, offering both foundational knowledge and field-proven protocols.

Electronic Properties and Influence on the Pyridine Ring

The reactivity of a difluoromethoxy-substituted pyridine is fundamentally dictated by the powerful electronic effects of the -OCF₂H group.

-

Inductive and Resonance Effects : The two fluorine atoms exert a strong electron-withdrawing effect through induction (σI). This significantly reduces the electron density of the attached oxygen and, consequently, the entire pyridine ring. While the oxygen atom can donate electron density via resonance (σR), this effect is substantially diminished by the fluorine atoms. The net result is that the -OCF₂H group acts as a moderate to strong electron-accepting substituent.[6]

-

Impact on Basicity : The pyridine nitrogen is a Lewis base. The electron-withdrawing nature of the -OCF₂H group reduces the electron density on the nitrogen atom, making it less basic. This means the pKa of the corresponding pyridinium ion will be lower than that of unsubstituted pyridine. This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH.[1]

-

Reactivity Modulation : The overall deactivation of the ring has profound consequences for its reactivity. It renders the ring more susceptible to nucleophilic attack while making it significantly more resistant to electrophilic attack. This dual nature is the cornerstone of understanding and predicting the chemical behavior of difluoromethoxypyridines.

Synthesis of Difluoromethoxypyridines

The most common and practical approach to synthesizing difluoromethoxypyridines is through the O-difluoromethylation of the corresponding hydroxypyridines (which exist in tautomeric equilibrium with pyridones). Direct C-H difluoromethoxylation is not a well-established transformation.

O-Difluoromethylation of Hydroxypyridines/Pyridones

The ambident nucleophilic nature of pyridones allows for both N- and O-alkylation. Achieving selective O-difluoromethylation requires careful control of reagents and conditions. Key reagents for this transformation include chlorodifluoromethane (Freon-22) and bromotrifluoromethylsilane (TMSCF₂Br).[7]

-

Mechanism Insight : The reaction with reagents like TMSCF₂Br is believed to proceed via the in situ generation of a difluorocarbene (:CF₂) intermediate, which then inserts into the O-H bond of the hydroxypyridine.[8] The choice of base and solvent is critical for modulating the reactivity and selectivity (O- vs. N-alkylation). Harder bases (like potassium tert-butoxide) tend to favor O-alkylation, while softer conditions might lead to mixtures or N-alkylation.[7]

Experimental Protocol: O-Difluoromethylation of 2-Hydroxypyridine[9]

This protocol describes a general procedure for the selective O-difluoromethylation using TMSCF₂Br, where reaction conditions are tuned to favor the desired isomer.

Materials:

-

2-Hydroxypyridine

-

Bromotrifluoromethylsilane (TMSCF₂Br)

-

Potassium tert-butoxide (KOtBu) or Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 2-hydroxypyridine (1.0 equiv) and anhydrous THF.

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Add potassium tert-butoxide (1.1 equiv) portion-wise, allowing the mixture to stir for 20 minutes.

-

Slowly add TMSCF₂Br (1.5 equiv) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-(difluoromethoxy)pyridine product.

Reactivity of Difluoromethoxypyridines

Nucleophilic Aromatic Substitution (SNAAr)

Causality: The pyridine ring is inherently electron-deficient, predisposing it to nucleophilic attack at the 2- and 4-positions.[9][10] The addition of a strongly electron-withdrawing -OCF₂H group further activates the ring towards SNAAr, making this one of the most important and reliable reactions for this class of compounds.[11] This activation is most pronounced when the -OCF₂H group is positioned ortho or para to a suitable leaving group (e.g., a halogen).

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[12] A key feature of SNAAr on pyridines is that for attack at the 2- or 4-position, one of the resonance structures of this intermediate places the negative charge directly on the electronegative ring nitrogen, providing significant stabilization.[9][10] Aromatization is then restored by the expulsion of the leaving group.

// Nodes for structures

Start [label=< >];

Intermediate [label=<

>];

Intermediate [label=< >];

Product [label=<

>];

Product [label=< >];

Resonance [label=<

>];

Resonance [label=< >];

>];

// Labels for steps Attack [label="Nucleophilic\nAttack", shape=none, fontcolor="#202124"]; Elimination [label="Loss of\nLeaving Group", shape=none, fontcolor="#202124"]; ResonanceLabel [label="Resonance Stabilization", shape=none, fontcolor="#202124", fontsize=10];

// Edges Start -> Attack [style=invis]; Attack -> Intermediate [label="+ Nu⁻", color="#EA4335"]; Intermediate -> Elimination [style=invis]; Elimination -> Product [label="- L⁻", color="#EA4335"]; Intermediate -> ResonanceLabel [style=invis]; ResonanceLabel -> Resonance [label=<⇌>, dir=both, color="#4285F4"];

// Positioning {rank=same; Start; Attack; Intermediate;} {rank=same; Elimination; Product;} {rank=same; ResonanceLabel; Resonance;} Intermediate -> Resonance [style=invis]; } idot Caption: Meisenheimer intermediate stabilization in SNAAr of pyridines.

Electrophilic Aromatic Substitution (SEAr)

Causality: Direct electrophilic aromatic substitution on a difluoromethoxypyridine is exceptionally challenging. The pyridine ring itself is already significantly less reactive than benzene towards electrophiles due to the electron-withdrawing nature of the ring nitrogen. The addition of another powerful deactivating group like -OCF₂H makes the ring extremely electron-poor and thus highly resistant to attack by electrophiles. Standard SEAr conditions (e.g., nitration, halogenation) are generally ineffective and may lead to reaction at the nitrogen atom instead.

Strategic Workaround: N-Oxide Activation A proven strategy to overcome this inertness is to temporarily convert the pyridine to its corresponding N-oxide.

-

Activation : Oxidation of the pyridine nitrogen to an N-oxide transforms the ring. The N⁺-O⁻ dipole makes the N-oxide a stronger dipole than pyridine, but the oxygen atom is a powerful resonance donor, increasing electron density at the 2- and especially the 4-positions. This makes the ring amenable to electrophilic attack.

-

Substitution : Electrophilic substitution (e.g., nitration) now proceeds, directed primarily to the 4-position.

-

Deoxygenation : The N-oxide is then reduced back to the pyridine (e.g., using PCl₃ or H₂/Pd), yielding the substituted product that was inaccessible directly.

Transition-Metal-Catalyzed Cross-Coupling Reactions

For late-stage functionalization and the construction of complex molecules, palladium-catalyzed cross-coupling reactions are indispensable.[13][14] Halo-difluoromethoxypyridines are excellent substrates for these transformations.

Causality & Reactivity Trends:

-

Substrate Reactivity : The reactivity of the C-X bond in the crucial oxidative addition step follows the established trend: I > Br > Cl.[15]

-

Electronic Influence : The electron-deficient nature of the difluoromethoxypyridine ring generally facilitates the oxidative addition step, which is often rate-limiting.[15] However, it can also slow down subsequent steps like transmetalation, particularly in Suzuki-Miyaura couplings.[16] Careful selection of the catalyst, ligand, and base is therefore critical to balance the rates of the catalytic cycle.[17]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Bromo-4-(OCF₂H)-pyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | ~85% |

| 2-Chloro-4-(OCF₂H)-pyridine | 4-Tolylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | ~75% |

| 6-Bromo-2-(OCF₂H)-pyridine | Thiophene-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | ~90% |

| (Note: Yields are representative estimates based on standard protocols for electronically similar substrates and may vary.)[16][18][19] |

// Nodes in the cycle Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="[Ar-Pd(II)-X]L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Trans [label="[Ar-Pd(II)-R]L₂", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Same as start

// Input/Output Nodes ArX [label="Ar-X\n(Halo-difluoromethoxy-pyridine)", shape=box, style=rounded, fillcolor="#FFFFFF"]; Boronic [label="R-B(OR)₂\n+ Base", shape=box, style=rounded, fillcolor="#FFFFFF"]; Product [label="Ar-R\n(Coupled Product)", shape=box, style=rounded, fillcolor="#FFFFFF"];

// Edges ArX -> OxAdd [label="Oxidative\nAddition"]; Pd0 -> OxAdd; Boronic -> Trans [label="Transmetalation"]; OxAdd -> Trans; Trans -> RedElim [label="Reductive\nElimination"]; RedElim -> Product; RedElim -> Pd0 [style=invis]; // To complete the visual cycle } idot Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-(difluoromethoxy)pyridine[18]

Materials:

-

2-Bromo-4-(difluoromethoxy)pyridine

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture)

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

To a reaction vial, add 2-bromo-4-(difluoromethoxy)pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).

-

Evacuate and backfill the vial with nitrogen three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Seal the vial and place it in a preheated oil bath at 90 °C.

-

Stir the reaction for 4-12 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography to yield the desired biaryl product.

Conclusion and Future Outlook

The difluoromethoxy group imparts a unique and highly valuable set of electronic properties to the pyridine ring. Its strong electron-withdrawing nature deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution and facilitates key steps in transition-metal-catalyzed cross-coupling. This predictable reactivity profile, coupled with the group's beneficial role as a metabolically stable, hydrogen-bond-donating bioisostere, ensures that difluoromethoxypyridines will remain a strategic platform in the design of next-generation pharmaceuticals and agrochemicals.[20] As methods for late-stage functionalization continue to advance, the ability to precisely install and manipulate this moiety will further empower chemists to rapidly explore chemical space and accelerate the discovery of novel, high-impact molecules.[13][14]

References

-

Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]

-

Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. Available at: [Link]

-

Zafrani, Y., Sod-Moriah, G., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Available at: [Link]

-

Li, H., et al. (n.d.). O-Difluoromethylation of 1,3-diones with S-difluoromethyl sulfonium salt. RSC Publishing. Available at: [Link]

-

Macmillan Group. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University. Available at: [Link]

-

Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Liu, G.-K., et al. (2019). Facile difluoromethylation of aliphatic alcohols with an S-(difluoro-methyl)sulfonium salt: reaction, scope and mechanistic study. OUCI. Available at: [Link]

-

Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. Available at: [Link]

-

Anonymous. (n.d.). Highly Enantioselective Decarboxylative Difluoromethylation. PMC. Available at: [Link]

-

Petko, K. I., & Filatov, A. A. (n.d.). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. ResearchGate. Available at: [Link]

-

Anonymous. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. PubMed. Available at: [Link]

-

Anonymous. (2024). Difluoromethoxide Is a Strong Leaving Group in the Photoredox Deoxyradiofluorination of 2-Phenylpyridines. American Chemical Society. Available at: [Link]

-